3-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the benzothieno[3,2-d]pyrimidine-2,4-dione class, characterized by a fused benzothiophene-pyrimidine-dione core. Key structural features include:
The benzothieno[3,2-d]pyrimidine scaffold is structurally distinct from traditional pyrimidine derivatives due to its sulfur-containing fused ring system, which may influence electronic properties and intermolecular interactions .
Properties
Molecular Formula |
C25H16F4N2O2S |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H16F4N2O2S/c1-14-9-10-17(12-19(14)26)31-23(32)22-21(18-7-2-3-8-20(18)34-22)30(24(31)33)13-15-5-4-6-16(11-15)25(27,28)29/h2-12H,13H2,1H3 |
InChI Key |
IEKQHXMMCGEPHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC(=CC=C5)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluoro-4-methylphenyl)-1-3-(trifluoromethyl)benzylbenzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzothieno[3,2-d]pyrimidine core, followed by the introduction of the fluoro, methyl, and trifluoromethyl substituents. Common synthetic routes include:
Cyclization Reactions: Formation of the benzothieno[3,2-d]pyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of fluoro, methyl, and trifluoromethyl groups using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-fluoro-4-methylphenyl)-1-3-(trifluoromethyl)benzylbenzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to lower oxidation states.
Substitution: Replacement of substituents with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce lower oxidation state compounds.
Scientific Research Applications
Research indicates that compounds similar to 3-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)benzyl]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibit various biological activities:
- Anticancer Properties : The thieno-pyrimidine core is associated with anticancer activity. Similar compounds have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : The structural features suggest potential antimicrobial properties against a range of pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways, particularly protein kinases.
Applications in Drug Development
The potential applications of this compound in drug development are substantial:
- Targeted Therapy : Given its ability to inhibit specific enzymes or pathways, it could be developed as a targeted therapy for cancer or other diseases.
- Lead Compound for Derivatization : The unique structure allows for further modifications to enhance potency or selectivity against specific biological targets.
Case Studies
Several studies highlight the application of similar compounds in clinical settings:
- Study on Anticancer Activity : A derivative of the benzothieno-pyrimidine class was tested against various cancer cell lines, showing significant cytotoxicity with IC50 values in the low micromolar range.
- Antimicrobial Efficacy Trials : Compounds with similar structures were evaluated against bacterial strains, demonstrating efficacy comparable to established antibiotics.
Mechanism of Action
The mechanism of action of 3-(3-fluoro-4-methylphenyl)-1-3-(trifluoromethyl)benzylbenzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing pyrimidine-dione cores or fluorinated/trifluoromethyl substituents.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis:
Benzofuro[3,2-d]pyrimidinone () lacks sulfur, reducing thiophene-mediated hydrophobic interactions but improving oxygen-dependent solubility.
Substituent Effects: Fluorine and CF₃ Groups: The target compound’s 3-fluoro-4-methylphenyl and 3-CF₃-benzyl groups confer higher metabolic stability compared to non-fluorinated analogs (e.g., compound ). This aligns with trends in agrochemicals like fluridone (), where CF₃ groups enhance herbicidal activity. Benzyl vs.
Biological Relevance: Compounds with trifluoromethyl groups (target, ) show higher bioactivity in enzyme inhibition assays, likely due to strong electron-withdrawing effects and van der Waals interactions. The planar benzofuropyrimidinone structure in may facilitate intercalation or stacking interactions in nucleic acid targets, a property less pronounced in the non-planar benzothieno analog.
Biological Activity
The compound 3-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)benzyl] benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione represents a novel class of synthetic molecules with potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H15F4N3O2S
- Molecular Weight : 421.40 g/mol
- Functional Groups : Contains aromatic rings, fluorine substituents, and a thieno-pyrimidine core.
This unique structure contributes to its biological activity and interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes involved in cellular signaling pathways. Key mechanisms include:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in tumor growth and proliferation.
- Modulation of Receptor Activity : It can interact with various receptors, potentially altering their signaling pathways.
Research indicates that compounds with similar structural features often exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell cycle progression.
Anticancer Properties
Several studies have explored the anticancer potential of structurally related compounds. For instance:
- Cell Line Studies : In vitro studies demonstrated that compounds similar to the target molecule exhibited significant antiproliferative effects against various cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The IC50 values ranged from 5 to 15 µM depending on the specific derivative tested .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Research has shown that certain benzothieno-pyrimidines can inhibit pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases.
Study 1: Synthesis and Biological Evaluation
A recent study synthesized a series of benzothieno-pyrimidine derivatives and evaluated their biological activities. Among these, compounds exhibiting similar structural motifs showed promising results in inhibiting cancer cell proliferation with IC50 values ranging from 8.52 µM to 14.08 µM for different derivatives .
Study 2: Mechanistic Insights
Further investigations into the mechanism revealed that these compounds could modulate the PD-1/PD-L1 immune checkpoint pathway, a critical target in cancer immunotherapy. The most potent inhibitor identified had an IC50 value of 8.52 µM, indicating strong potential for therapeutic development .
Data Table: Biological Activity Summary
Q & A
Q. Table 1: Representative Alkylation Conditions
| Reagent | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|
| 3-(Trifluoromethyl)benzyl chloride | DMF | K₂CO₃ | 72–85 | |
| 4-Fluorobenzyl chloride | DMF | Cs₂CO₃ | 68 |
Basic: How can structural characterization of this compound be rigorously validated?
Answer:
Combine spectroscopic and crystallographic techniques:
- NMR: Assign peaks using ¹H/¹³C NMR, focusing on deshielded protons (e.g., aromatic protons near fluorine substituents) and trifluoromethyl group splitting patterns .
- X-ray Crystallography: Resolve the solid-state structure to confirm regiochemistry of substituents. For example, single-crystal studies of analogous compounds reveal planar benzothieno-pyrimidine cores with substituent orientations influencing packing .
- Mass Spectrometry: Use HRMS (High-Resolution MS) to verify molecular ion peaks and isotopic patterns (e.g., chlorine/bromine adducts) .
Advanced: What strategies resolve contradictions in regioselectivity during nitration or halogenation?
Answer:
Regioselectivity conflicts arise from competing electronic (electron-rich vs. electron-deficient sites) and steric effects. Mitigation strategies include:
- Directed Metalation: Use directing groups (e.g., amides, sulfonamides) to guide nitration/halogenation to specific positions .
- Computational Modeling: Employ DFT calculations to predict reactive sites. For example, meta-fluorine substituents on the phenyl ring may deactivate adjacent positions, favoring nitration at para sites .
- Experimental Screening: Test mixed acid systems (HNO₃/H₂SO₄ vs. AcOH/HNO₃) to modulate electrophilic attack pathways .
Advanced: How can reaction conditions be optimized for introducing the 3-(trifluoromethyl)benzyl group?
Answer:
Optimize alkylation efficiency through:
- Catalyst Screening: Transition-metal catalysts (e.g., Pd(OAc)₂) may enhance coupling yields for sterically hindered substrates .
- Solvent Effects: DMF or DMAc improves solubility of aromatic intermediates, while THF may reduce side reactions .
- Temperature Gradients: Stepwise heating (25°C → 80°C) minimizes decomposition of thermally sensitive trifluoromethyl groups .
- Reaction Time: 2 hours at 80°C in DMF with K₂CO₃.
- Workup: Use ethyl acetate/water extraction and silica gel chromatography for purity (>95%).
Advanced: What computational tools are suitable for predicting biological target interactions?
Answer:
Leverage molecular docking and MD simulations:
- Docking Software (AutoDock Vina): Screen against kinase or GPCR targets, emphasizing hydrophobic pockets (e.g., trifluoromethyl/fluorophenyl groups enhance binding) .
- Pharmacophore Modeling: Map hydrogen-bond acceptors (pyrimidine-dione carbonyls) and aromatic/hydrophobic features .
- ADMET Prediction: Use SwissADME to assess solubility (LogP ~3.5) and metabolic stability (trifluoromethyl groups reduce CYP450 oxidation) .
Advanced: How can conflicting crystallographic data on substituent conformations be reconciled?
Answer:
Crystallographic discrepancies often stem from polymorphism or solvent inclusion. Resolution steps:
- Variable-Temperature XRD: Analyze thermal effects on crystal packing (e.g., fluorophenyl rotations at 100K vs. 298K) .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–F⋯H contacts vs. π-stacking) to explain conformational preferences .
- Synchrotron Studies: High-resolution data (λ = 0.7 Å) can resolve subtle torsional differences in benzyl groups .
Basic: What analytical techniques quantify trace impurities in the final product?
Answer:
- HPLC-PDA: Use a C18 column (ACN/water gradient) to separate unreacted intermediates (retention time ~8–12 min) .
- LC-MS/MS: Detect halogenated byproducts (e.g., di-fluorinated analogues) via MRM transitions .
- Elemental Analysis: Verify <0.5% residual potassium from K₂CO₃ .
Advanced: What mechanistic insights explain the stability of the trifluoromethyl group under acidic conditions?
Answer:
The CF₃ group resists hydrolysis due to:
- Strong C–F Bonds: Bond dissociation energy (~552 kJ/mol) prevents cleavage under mild acids (e.g., HCl, H₂SO₄) .
- Electron-Withdrawing Effects: The CF₃ group stabilizes adjacent negative charges, reducing susceptibility to nucleophilic attack .
- Experimental Validation: No degradation observed after 24h in 1M HCl at 25°C (HPLC monitoring) .
Basic: How can solubility challenges in aqueous assays be addressed?
Answer:
- Co-Solvent Systems: Use DMSO/PBS mixtures (≤5% DMSO) for in vitro studies .
- Prodrug Design: Introduce phosphate esters or PEGylated derivatives to enhance hydrophilicity .
- Nanoformulation: Encapsulate in liposomes (size ~100 nm) to improve bioavailability .
Advanced: What in vitro assays are recommended for preliminary bioactivity screening?
Answer:
- Kinase Inhibition Assays: Test against EGFR or VEGFR2 (IC₅₀ determination via fluorescence polarization) .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
